REACTION_SMILES
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[C:37]([OH:38])([CH3:39])([CH3:40])[CH3:41].[CH3:22][C:23](=[CH:24][CH3:25])[CH3:26].[Cl+:1]([O-:2])[O-:3].[Cl:42][CH2:43][Cl:44].[F:11][c:12]1[c:13]([C:14]#[N:15])[cH:16][c:17]([CH:20]=[O:21])[cH:18][cH:19]1.[K+:5].[Na+:34].[Na+:35].[Na+:4].[OH2:36].[OH:6][P:7](=[O:8])([O-:9])[OH:10].[S:27](=[O:28])([O:29][S:30]([O-:31])=[O:32])[O-:33]>>[F:11][c:12]1[c:13]([C:14]#[N:15])[cH:16][c:17]([C:20](=[O:21])[OH:28])[cH:18][cH:19]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC=C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[O-][Cl+][O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1cc(C=O)ccc1F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])(O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])OS(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1cc(C(=O)O)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |